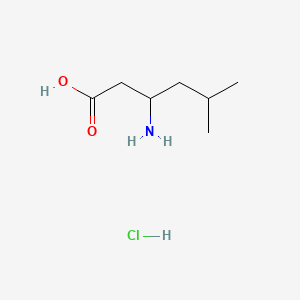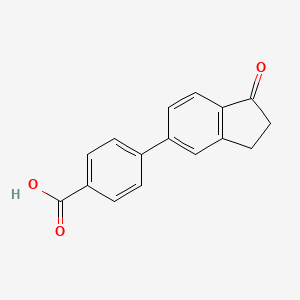
5/'-O-DMT-N2-phenylacetylguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5/‘-O-DMT-N2-phenylacetylguanosine is a modified nucleoside, specifically a derivative of guanosine. This compound is characterized by the presence of a dimethoxytrityl (DMT) group at the 5/’-hydroxyl position and a phenylacetyl group at the N2 position of the guanine base. These modifications are often used in the synthesis of oligonucleotides, enhancing the stability and functionality of the nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5/'-O-DMT-N2-phenylacetylguanosine typically involves multiple steps:
-
Protection of the 5/'-Hydroxyl Group: : The 5/‘-hydroxyl group of guanosine is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. This reaction forms 5/’-O-DMT-guanosine.
-
Protection of the N2 Position: : The N2 position of the guanine base is protected by reacting 5/‘-O-DMT-guanosine with phenylacetyl chloride in the presence of a base like triethylamine. This step yields 5/’-O-DMT-N2-phenylacetylguanosine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the protection reactions under controlled conditions.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5/'-O-DMT-N2-phenylacetylguanosine can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the DMT group using acidic conditions (e.g., trichloroacetic acid) and the phenylacetyl group using basic conditions (e.g., ammonia).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the N2 position.
Common Reagents and Conditions
Deprotection: Trichloroacetic acid for DMT removal, ammonia or methylamine for phenylacetyl removal.
Substitution: Nucleophiles such as amines or thiols can react with the N2 position under mild conditions.
Major Products
Deprotected Guanosine: Removal of both protecting groups yields guanosine.
Substituted Derivatives: Depending on the nucleophile used, various substituted guanosine derivatives can be formed.
Scientific Research Applications
5/'-O-DMT-N2-phenylacetylguanosine has several applications in scientific research:
Oligonucleotide Synthesis: Used as a building block in the synthesis of modified oligonucleotides for research in genetics and molecular biology.
Drug Development: Investigated for its potential in developing antiviral and anticancer agents due to its ability to modify nucleic acid structures.
Biochemical Studies: Utilized in studying the interactions between nucleic acids and proteins, particularly in the context of DNA replication and repair mechanisms.
Mechanism of Action
The mechanism of action of 5/'-O-DMT-N2-phenylacetylguanosine involves its incorporation into nucleic acids, where it can:
Stabilize Nucleic Acid Structures: The DMT and phenylacetyl groups enhance the stability of the nucleic acid by protecting against enzymatic degradation.
Alter Binding Affinities: The modifications can change the binding affinities of nucleic acids to proteins and other molecules, affecting processes such as transcription and replication.
Comparison with Similar Compounds
Similar Compounds
5/'-O-DMT-guanosine: Lacks the N2 phenylacetyl group, used primarily for protecting the 5/'-hydroxyl group.
N2-phenylacetylguanosine: Lacks the 5/'-O-DMT group, used for protecting the N2 position.
Uniqueness
5/‘-O-DMT-N2-phenylacetylguanosine is unique due to the dual protection of both the 5/’-hydroxyl and N2 positions, making it particularly useful in complex oligonucleotide synthesis where multiple protection steps are required.
This compound’s dual protection strategy provides enhanced stability and versatility in synthetic applications, distinguishing it from other similar nucleoside derivatives.
Properties
CAS No. |
172965-92-3 |
|---|---|
Molecular Formula |
C39H37N5O8 |
Molecular Weight |
703.752 |
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C39H37N5O8/c1-49-28-17-13-26(14-18-28)39(25-11-7-4-8-12-25,27-15-19-29(50-2)20-16-27)51-22-30-33(46)34(47)37(52-30)44-23-40-32-35(44)42-38(43-36(32)48)41-31(45)21-24-9-5-3-6-10-24/h3-20,23,30,32-34,37,46-47H,21-22H2,1-2H3,(H,41,43,45,48) |
InChI Key |
WMCFRJHHHMRQHW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6C5=NC(=NC6=O)NC(=O)CC7=CC=CC=C7)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




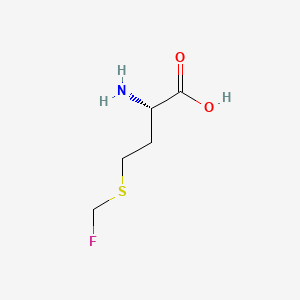
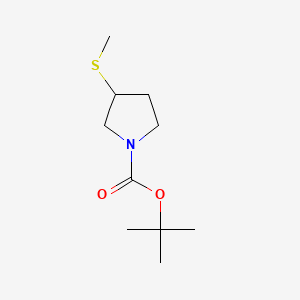
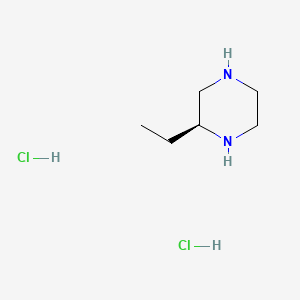


![[1,1'-Biphenyl]-4-yltriethoxysilane](/img/structure/B599582.png)


